molecular formula C18H20N4O8 B592149 Z-Gly-Gly-Gly-OSu CAS No. 138346-57-3

Z-Gly-Gly-Gly-OSu

Cat. No.: B592149
CAS No.: 138346-57-3
M. Wt: 420.378
InChI Key: ZTQMBDPUZSXHOK-UHFFFAOYSA-N
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Description

Z-Gly-Gly-Gly-OSu, also known as N-benzyloxycarbonyl-glycyl-glycyl-glycyl-N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of glycine, a simple amino acid, and is often employed as a reagent in the formation of peptide bonds.

Scientific Research Applications

Z-Gly-Gly-Gly-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a coupling reagent to form peptide bonds. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. In addition, it is employed in the synthesis of peptide libraries for high-throughput screening in drug discovery.

Mechanism of Action

Target of Action

Z-Gly-Gly-Gly-OSu is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins, DNA, and phospholipids, and contributes to muscle growth and energy regulation.

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are generally associated with amino acids and their derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Gly-OSu typically involves the reaction of N-benzyloxycarbonyl-glycyl-glycyl-glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Gly-OSu primarily undergoes nucleophilic substitution reactions. It reacts with amines to form peptide bonds, making it a valuable reagent in peptide synthesis. The compound can also participate in hydrolysis reactions, where the ester bond is cleaved in the presence of water or aqueous solutions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

    Hydrolysis: The reaction can occur in the presence of water or aqueous buffers, often under mild acidic or basic conditions.

Major Products

    Peptide Bond Formation: The primary product is a peptide bond between the glycine derivative and the amine.

    Hydrolysis: The major products are N-benzyloxycarbonyl-glycyl-glycyl-glycine and N-hydroxysuccinimide.

Comparison with Similar Compounds

Similar Compounds

  • Z-Gly-OSu (N-benzyloxycarbonyl-glycine N-hydroxysuccinimide ester)
  • Z-Gly-Gly-OSu (N-benzyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester)
  • Z-Gly-Pro-OSu (N-benzyloxycarbonyl-glycyl-proline N-hydroxysuccinimide ester)

Uniqueness

Z-Gly-Gly-Gly-OSu is unique due to its tripeptide structure, which provides additional flexibility and specificity in peptide synthesis. Compared to its similar compounds, it offers a higher degree of reactivity and selectivity, making it a preferred choice for synthesizing longer peptide chains and complex peptide structures.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O8/c23-13(20-10-17(27)30-22-15(25)6-7-16(22)26)8-19-14(24)9-21-18(28)29-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,24)(H,20,23)(H,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQMBDPUZSXHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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